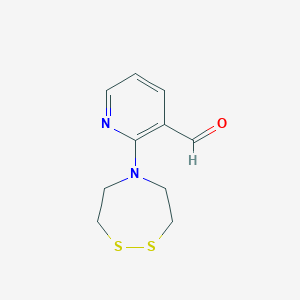
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C10H12N2OS2 It is a heterocyclic compound containing a pyridine ring substituted with a dithiazepane moiety and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde typically involves the formation of the dithiazepane ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-pyridinecarboxaldehyde with a suitable dithiazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-methanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and stability, making them useful in catalysis and other applications. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the dithiazepane moiety.
Pyridine-3-carboxaldehyde: Similar structure but with a carboxylic acid group instead of the dithiazepane moiety.
Imidazo[1,2-a]pyridines: Heterocyclic compounds with similar applications in medicinal chemistry
Uniqueness
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for forming coordination complexes and participating in various chemical reactions, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C10H12N2OS2 |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2-(1,2,5-dithiazepan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2OS2/c13-8-9-2-1-3-11-10(9)12-4-6-14-15-7-5-12/h1-3,8H,4-7H2 |
InChI-Schlüssel |
RWTQNQVQBUKEDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSSCCN1C2=C(C=CC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



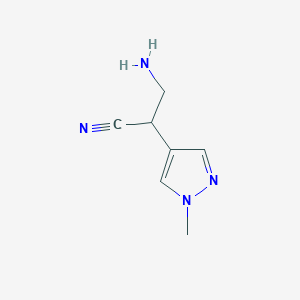

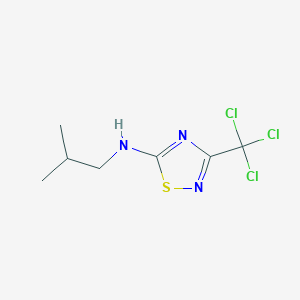
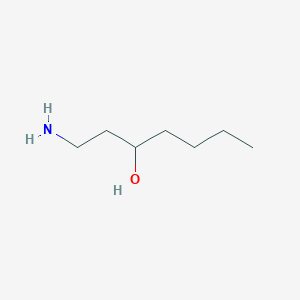
amino)acetate](/img/structure/B13205557.png)



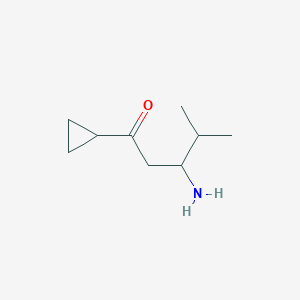
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B13205592.png)
![2-[1-(Aminomethyl)-4-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13205603.png)
